molecular formula C21H18BrN3O2 B11666899 10-(4-bromophenyl)-3-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione

10-(4-bromophenyl)-3-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione

Cat. No.: B11666899
M. Wt: 424.3 g/mol
InChI Key: YHGGRYGWOVDJOT-UHFFFAOYSA-N
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Description

10-(4-bromophenyl)-3-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione is a complex organic compound belonging to the class of pyrimidoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromophenyl group and a butyl chain in its structure makes it a unique molecule with specific chemical properties.

Chemical Reactions Analysis

Types of Reactions

10-(4-bromophenyl)-3-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can be performed to modify the bromophenyl group or the quinoline ring.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological activities and properties.

Scientific Research Applications

10-(4-bromophenyl)-3-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-(4-bromophenyl)-3-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(4-bromophenyl)-3-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione is unique due to its specific combination of a bromophenyl group, a butyl chain, and a pyrimidoquinoline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H18BrN3O2

Molecular Weight

424.3 g/mol

IUPAC Name

10-(4-bromophenyl)-3-butylpyrimido[4,5-b]quinoline-2,4-dione

InChI

InChI=1S/C21H18BrN3O2/c1-2-3-12-24-20(26)17-13-14-6-4-5-7-18(14)25(19(17)23-21(24)27)16-10-8-15(22)9-11-16/h4-11,13H,2-3,12H2,1H3

InChI Key

YHGGRYGWOVDJOT-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=CC3=CC=CC=C3N(C2=NC1=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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